

Preclinical Profile of ARRY-371797: A p38 α MAPK Inhibitor for Cardiomyopathy

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Compound of Interest

Compound Name: ARRY-371797

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of **ARRY-371797** (also known as PF-07265803), a selective, orally available, small-molecule inhibitor of p38 α mitogen-activated protein kinase (MAPK), in the context of cardiomyopathy. The primary focus of these preclinical investigations has been on dilated cardiomyopathy (DCM) resulting from mutations in the lamin A/C gene (LMNA), a condition with a high unmet medical need.

Rationale for Targeting p38 α MAPK in LMNA-Related Cardiomyopathy

Mutations in the LMNA gene are a significant cause of familial DCM, characterized by progressive heart failure and a high incidence of life-threatening arrhythmias.^{[1][2]} Preclinical research has elucidated that these mutations lead to the production of dysfunctional lamin proteins, which compromises the structural integrity of the nuclear envelope. This results in cellular stress and the subsequent activation of multiple stress-related signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.^{[1][3]}

Specifically, in a well-established mouse model of LMNA-related DCM, the LmnaH222P/H222P knock-in mouse, hyperactivation of all three major MAPK branches—extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK—has been observed to precede the onset of significant cardiac dysfunction.^{[3][4]} The activation of the p38 α MAPK pathway, in particular, has been strongly implicated in the downstream

pathological processes, including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[1] This aberrant signaling has also been confirmed in cardiac biopsy samples from human patients with LMNA-related DCM.[3] Therefore, the targeted inhibition of p38 α MAPK with **ARRY-371797** was proposed as a novel, mechanism-based therapeutic strategy for this devastating disease.[3]

Preclinical Efficacy in a Validated Cardiomyopathy Model

The primary animal model utilized for the preclinical evaluation of **ARRY-371797** was the LmnaH222P/H222P mouse. This model recapitulates key features of the human disease, including the development of left ventricular (LV) dilatation and a progressive decline in contractile function, typically starting between 8 to 10 weeks of age.[5]

Key Efficacy Endpoints

In a pivotal preclinical study, treatment of LmnaH222P/H222P mice with **ARRY-371797** demonstrated significant efficacy in mitigating the progression of cardiomyopathy. The key findings are summarized below.

Table 1: Efficacy of **ARRY-371797** in LmnaH222P/H222P Mice

Parameter	Outcome Measure	Result with ARRY-371797 Treatment	Reference
Cardiac Structure	Left Ventricular Dilatation	Prevented the increase in LV dimensions compared to placebo-treated mice.	[3]
Cardiac Function	Fractional Shortening	Prevented the deterioration of fractional shortening.	[3]
Biomarkers of Cardiac Stress	Nppa and NppB mRNA expression	Reduced expression of genes encoding for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).	[1]
Fibrosis	Col1a1 and Col1a2 mRNA expression	Did not block the expression of genes encoding for collagen.	[1][3]

These results indicate that while **ARRY-371797** was effective in preventing the adverse remodeling and functional decline characteristic of the disease model, it did not appear to reverse or inhibit the underlying fibrotic process.[1][3]

Experimental Protocols

Animal Model

- Model:LmnaH222P/H222P knock-in mouse model of autosomal dominant Emery-Dreifuss muscular dystrophy with cardiomyopathy.[5]
- Phenotype: These mice develop progressive left ventricular dilatation and depressed contractile function starting at 8-10 weeks of age.[5]

Treatment Regimen

- Compound: **ARRY-371797**, a selective p38 α MAPK inhibitor.
- Administration: The specific dosage and route of administration used in the pivotal mouse study are not detailed in the available abstracts but would have been administered to mice from 16 to 20 weeks of age, a period of established cardiac dysfunction.

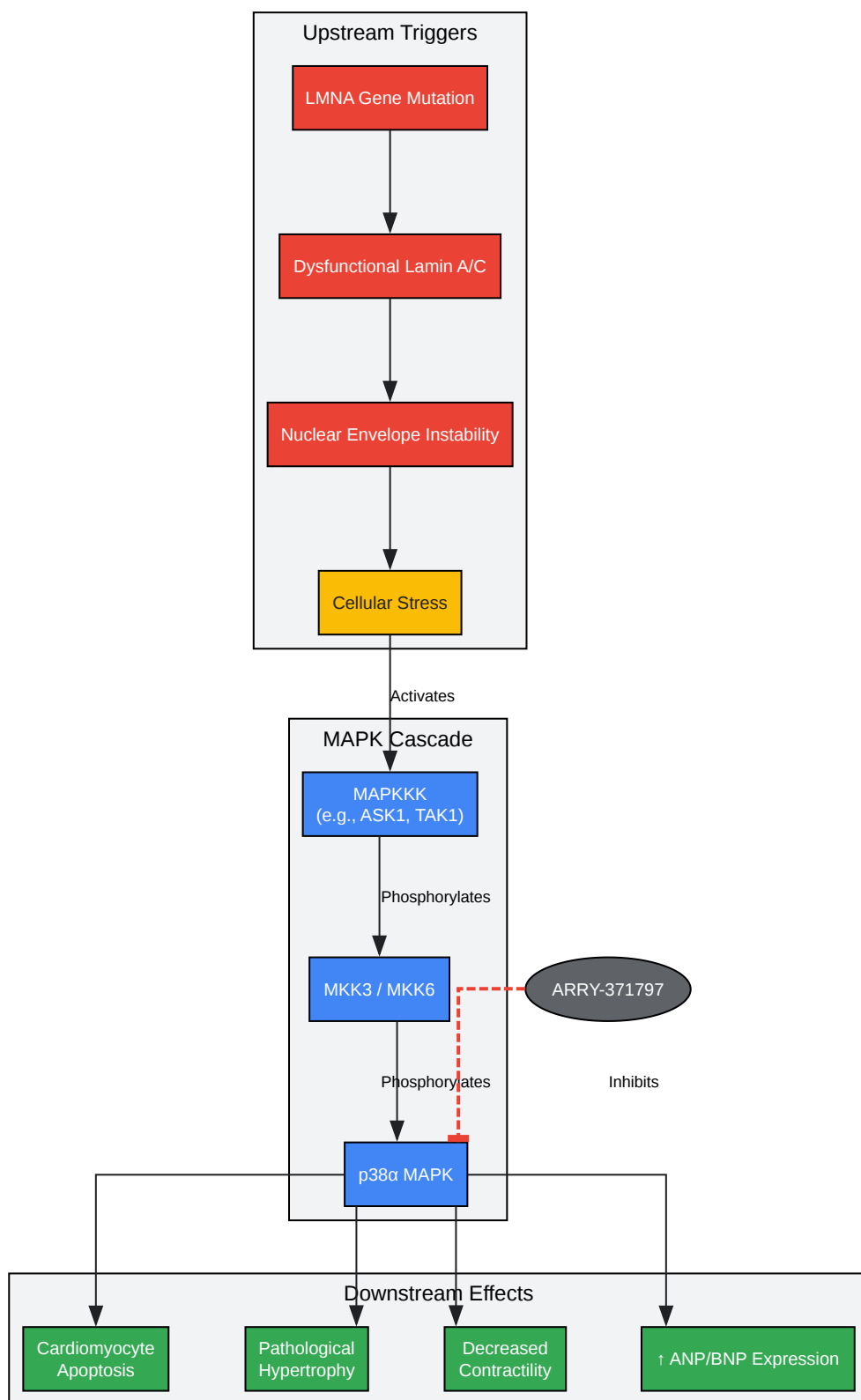
Efficacy Assessment

- Cardiac Function and Structure: Assessed via methods such as transthoracic echocardiography to measure left ventricular dimensions and fractional shortening.
- Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of Nppa, NppB, Col1a1, and Col1a2 in heart tissue.
- Signaling Pathway Analysis: Western blotting was employed to measure the levels of total and phosphorylated p38 α MAPK in protein extracts from heart tissue to confirm target engagement.^[3]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action and the general workflow of the preclinical studies are depicted in the following diagrams.

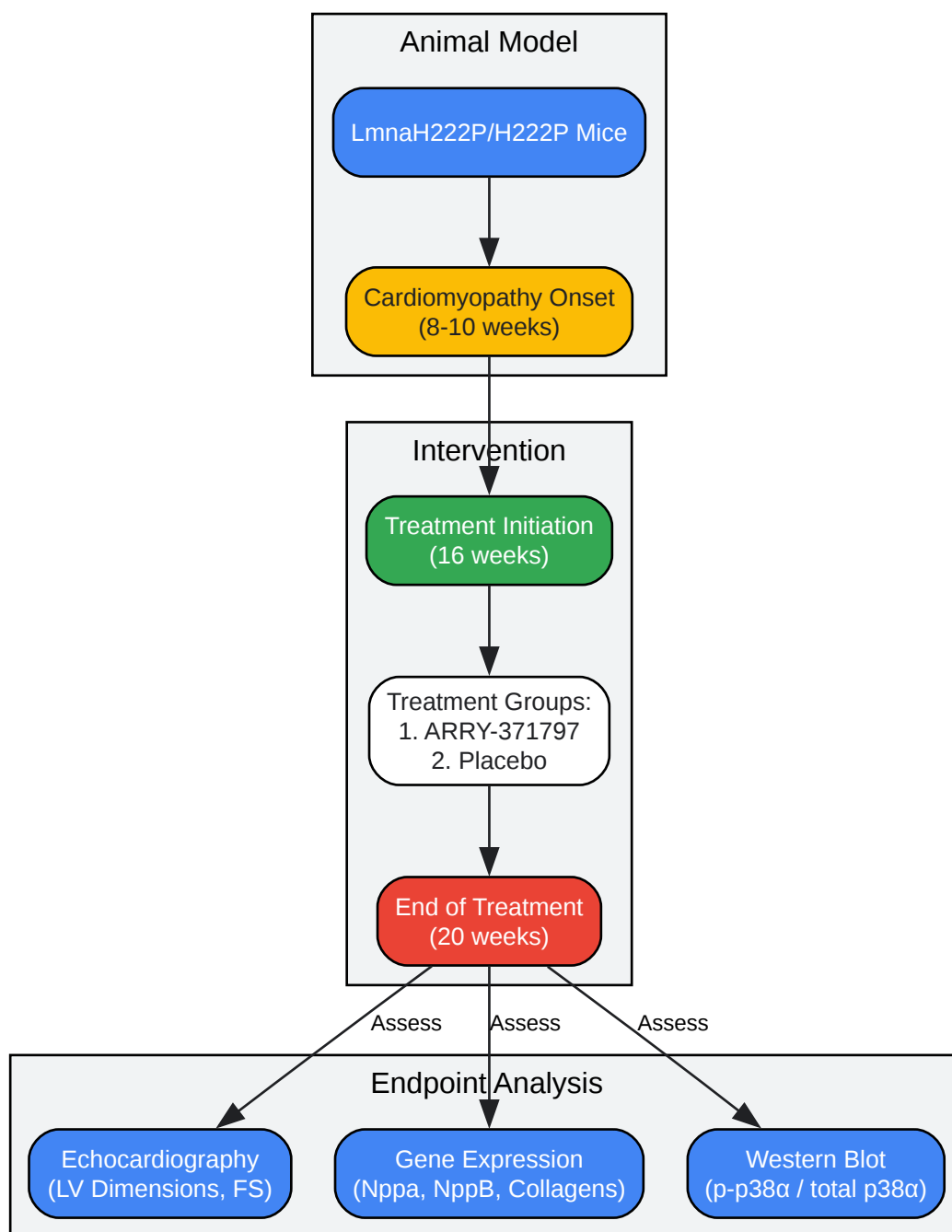
Signaling Pathway Diagram



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Caption: p38 MAPK signaling pathway in LMNA-related cardiomyopathy.

Experimental Workflow Diagram



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Caption: Preclinical experimental workflow for **ARRY-371797** evaluation.

Preclinical Toxicology Summary

Toxicology studies are a critical component of preclinical development. While detailed data is limited in the public domain, available information indicates that **ARRY-371797** was generally well-tolerated in preclinical species.

Table 2: Summary of Preclinical Toxicology Findings for **ARRY-371797**

Species	Dose	Duration	Key Findings	Reference
Rats	Up to 100 mg/kg BID	28 days	Well-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were partially reversible.	[6]
Monkeys	Up to 100 mg/kg BID	28 days	Well-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were reversible.	[6]

Conclusion and Translation to Clinical Development

The preclinical data for **ARRY-371797** provided a strong, mechanism-based rationale for its investigation in patients with LMNA-related DCM. The efficacy observed in the LmnaH222P/H222P mouse model, specifically the prevention of adverse ventricular remodeling and functional decline, was highly encouraging.[3] These findings directly

supported the initiation of clinical trials to assess the safety and efficacy of **ARRY-371797** in this patient population.[7]

It is important to note that while a Phase 2 study showed promising results in functional capacity and cardiac biomarkers, a subsequent Phase 3 trial (REALM-DCM) was terminated early as an interim futility analysis indicated it was unlikely to meet its primary endpoint.[2][8][9] This highlights the complexities of translating preclinical findings, even from highly relevant disease models, into clinical efficacy. Nevertheless, the preclinical work on **ARRY-371797** remains a valuable case study in targeting specific signaling pathways in genetically defined cardiomyopathies.

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